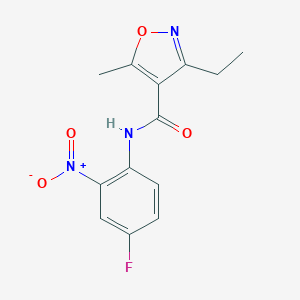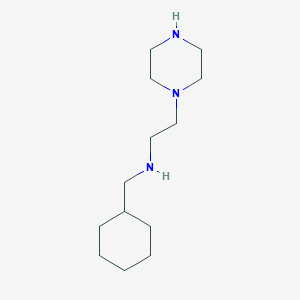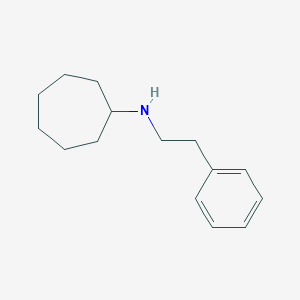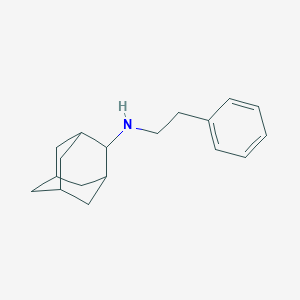
3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of oxazole derivatives and has been synthesized through various methods.
科学的研究の応用
The potential applications of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide in scientific research are vast. This compound has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
作用機序
The exact mechanism of action of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of various enzymes and proteins involved in inflammatory and cancer pathways, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
Studies have reported that 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibits various biochemical and physiological effects. This compound has been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
実験室実験の利点と制限
One of the advantages of using 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide in lab experiments is its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has also been reported to exhibit low toxicity in cell-based assays, making it a potential candidate for further drug development. However, one of the limitations of using this compound is its low solubility in water, which may limit its applications in certain experiments.
将来の方向性
There are several future research directions that can be pursued to further understand the potential applications of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide. One of the future directions is to study the structure-activity relationship of this compound to identify more potent analogs. Another future direction is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in various disease pathways.
In conclusion, 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized through various methods and has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Further studies are needed to fully understand the potential applications of this compound and its mechanism of action.
合成法
The synthesis of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been reported in the literature through various methods. One of the commonly used methods involves the reaction of 4-fluoro-2-nitroaniline with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then reacted with methyl isocyanoacetate in the presence of triethylamine to yield the final product.
特性
製品名 |
3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
|---|---|
分子式 |
C13H12FN3O4 |
分子量 |
293.25 g/mol |
IUPAC名 |
3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H12FN3O4/c1-3-9-12(7(2)21-16-9)13(18)15-10-5-4-8(14)6-11(10)17(19)20/h4-6H,3H2,1-2H3,(H,15,18) |
InChIキー |
ACLBZTIUJZVBJM-UHFFFAOYSA-N |
SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-])C |
正規SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)

![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)
![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)
![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)




![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)
![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)


![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)